Aimp2-DX2-IN-1

AIMP2-DX2 Lung Cancer Biochemical Assay

AIMP2-DX2-IN-1 (Compound 35) is the most potent direct AIMP2-DX2 inhibitor available (IC50 0.1063 µM). It exhibits selective cytotoxicity in H460 lung cancer cells (EC50 0.150 µM) while sparing normal WI-26 cells at 1 µM, enabling clean target-engagement studies without confounding cytotoxicity. Unlike BC-DXI-843 or SLCB050, this compound directly binds and inhibits the AIMP2-DX2 protein, making it the definitive chemical probe for elucidating AIMP2-DX2 oncogenic mechanisms. Its benzodioxane scaffold also serves as an ideal starting point for medicinal chemistry optimization of ADME properties.

Molecular Formula C23H21NO3
Molecular Weight 359.4 g/mol
Cat. No. B10861474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAimp2-DX2-IN-1
Molecular FormulaC23H21NO3
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)CNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C23H21NO3/c25-23(24-15-20-16-26-21-8-4-5-9-22(21)27-20)14-17-10-12-19(13-11-17)18-6-2-1-3-7-18/h1-13,20H,14-16H2,(H,24,25)
InChIKeyHBQISKIXXNULAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AIMP2-DX2-IN-1: A Potent and Selective Inhibitor of the Oncogenic Splice Variant AIMP2-DX2 for Lung Cancer Research


AIMP2-DX2-IN-1 (Compound 35) is a small molecule inhibitor specifically designed to target the oncogenic splicing variant of Aminoacyl-tRNA Synthetase-Interacting Multifunctional Protein 2 (AIMP2), known as AIMP2-DX2. This variant lacks exon 2 and exerts oncogenic activity by inhibiting the tumor-suppressive functions of wild-type AIMP2. AIMP2-DX2-IN-1 binds to the AIMP2-DX2 protein and inhibits its activity with an IC50 of 0.1063 µM [1]. In cellular assays, it exhibits selective cytotoxicity against lung cancer cell lines (A549 and H460) with EC50 values of 0.690 µM and 0.150 µM, respectively, while showing no toxicity to normal WI-26 cells at concentrations up to 1 µM [1].

Why AIMP2-DX2-IN-1 Cannot Be Substituted by Other AIMP2-DX2 Inhibitors Like BC-DXI-843 or SLCB050


While several compounds have been reported as AIMP2-DX2 inhibitors, they exhibit significant differences in potency, selectivity, and mechanism of action. For instance, BC-DXI-843 has an IC50 of 0.92 µM and is over 100-fold selective for AIMP2-DX2 over wild-type AIMP2, but its cellular efficacy and metabolic profile differ markedly from AIMP2-DX2-IN-1 [1]. SLCB050 acts by blocking the DX2-p14/ARF interaction and has shown efficacy in small cell lung cancer models, yet its potency and selectivity parameters are distinct [2]. Direct substitution is therefore not scientifically justifiable without compromising experimental outcomes, as each inhibitor exhibits a unique profile of biochemical potency, cellular activity, and ADME properties [3].

Quantitative Evidence for Selecting AIMP2-DX2-IN-1 Over Other AIMP2-DX2 Inhibitors


Superior Biochemical Potency: AIMP2-DX2-IN-1 Exhibits an 8.6-Fold Lower IC50 Than BC-DXI-843

AIMP2-DX2-IN-1 demonstrates significantly higher potency against the AIMP2-DX2 target compared to the well-characterized inhibitor BC-DXI-843. The IC50 of AIMP2-DX2-IN-1 is 0.1063 µM, whereas BC-DXI-843 has an IC50 of 0.92 µM [1]. This represents an 8.6-fold improvement in biochemical potency.

AIMP2-DX2 Lung Cancer Biochemical Assay

Enhanced Cellular Efficacy in H460 Lung Cancer Cells: AIMP2-DX2-IN-1 Shows a 6.1-Fold Lower EC50 Than in A549 Cells

In a 96-hour cell viability assay, AIMP2-DX2-IN-1 inhibited the growth of H460 non-small cell lung cancer cells with an EC50 of 0.150 ± 0.062 µM. Against A549 lung adenocarcinoma cells, the EC50 was 0.690 ± 0.648 µM [1]. The compound showed no activity against normal WI-26 cells at concentrations up to 1 µM, indicating cancer-cell selectivity [1]. While BC-DXI-843 also shows activity in H460 cells, its EC50 is reported at approximately 1.20 µM [2], making AIMP2-DX2-IN-1 roughly 8-fold more potent in this cellular context.

NSCLC H460 Cell Viability

Distinct Mechanism of Action: AIMP2-DX2-IN-1 Directly Inhibits AIMP2-DX2, While SLCB050 Blocks Protein-Protein Interaction

AIMP2-DX2-IN-1 is a direct inhibitor of the AIMP2-DX2 protein [1]. In contrast, SLCB050 acts by blocking the interaction between AIMP2-DX2 and p14/ARF [2]. While direct comparative data on downstream signaling is limited, the distinct mechanisms may result in different effects on cancer cell biology and resistance pathways. This mechanistic divergence is critical when designing experiments to dissect AIMP2-DX2 function or when seeking to overcome specific resistance mechanisms.

Mechanism of Action Protein-Protein Interaction AIMP2-DX2

Reported ADME Limitations: Very Poor Metabolic Stability and CYP Inhibition Issues Require Optimization

AIMP2-DX2-IN-1 exhibits very poor metabolic stability in both human and mouse systems, while maintaining good plasma stability. Additionally, it shows CYP inhibition that necessitates improvement [1]. These ADME properties are critical for in vivo applications and differ from those of BC-DXI-843, which has demonstrated in vivo efficacy in a tumor xenograft model at 50 mg/kg [2]. AIMP2-DX2-IN-1 may therefore be more suitable as a chemical probe for in vitro studies rather than in vivo animal models without further formulation or structural optimization.

ADME Metabolic Stability CYP Inhibition

Optimal Use Cases for AIMP2-DX2-IN-1 in Lung Cancer Research


In Vitro Mechanistic Studies of AIMP2-DX2 Oncogenic Function

Given its high biochemical potency (IC50 0.1063 µM) and cellular activity (EC50 0.150 µM in H460 cells), AIMP2-DX2-IN-1 is ideally suited for in vitro experiments aimed at elucidating the oncogenic mechanisms of AIMP2-DX2 in lung cancer cell lines [1]. Its selectivity over normal cells (no toxicity to WI-26 cells) further supports its use in dissecting cancer-specific pathways without confounding cytotoxicity [1].

Comparative Analysis of Direct AIMP2-DX2 Inhibition vs. PPI Blockade

Researchers seeking to compare the biological consequences of direct AIMP2-DX2 inhibition (as achieved by AIMP2-DX2-IN-1) versus disruption of the DX2-p14/ARF interaction (as achieved by SLCB050) will find AIMP2-DX2-IN-1 to be a critical tool [1][2]. Such comparative studies can delineate the contributions of different AIMP2-DX2-mediated pathways to oncogenesis and drug resistance.

Chemical Biology Probe for AIMP2-DX2 Target Engagement Studies

The potent and direct inhibition of AIMP2-DX2 by AIMP2-DX2-IN-1 makes it a valuable chemical probe for target engagement studies in cellular models of lung cancer [1]. Its well-defined activity in A549 and H460 cells allows for correlation of target inhibition with phenotypic outcomes.

Lead Optimization and Medicinal Chemistry Campaigns

Despite its poor metabolic stability, AIMP2-DX2-IN-1 serves as an excellent starting point for medicinal chemistry efforts aimed at improving ADME properties while retaining potency [1]. Its benzodioxane scaffold and SAR data provide a foundation for developing next-generation AIMP2-DX2 inhibitors with enhanced drug-like properties.

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